molecular formula C17H18N2O4 B182934 N,N'-bis(4-methoxyphenyl)propanediamide CAS No. 15589-58-9

N,N'-bis(4-methoxyphenyl)propanediamide

Cat. No.: B182934
CAS No.: 15589-58-9
M. Wt: 314.34 g/mol
InChI Key: MSEFNNYTRUIQHL-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)propanediamide: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)propanediamide typically involves the reaction of 4-methoxyaniline with propanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-methoxyphenyl)propanediamide may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methoxyphenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)propanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N’-bis(4-methoxyphenyl)methylideneamino]propanediamide
  • N,N’-bis(4-methoxyphenyl)malonamide

Comparison: N,N’-bis(4-methoxyphenyl)propanediamide is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Biological Activity

N,N'-bis(4-methoxyphenyl)propanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of two 4-methoxyphenyl groups attached to a propanediamide backbone. The presence of methoxy groups enhances the compound's solubility and may improve its biological activity compared to similar compounds lacking these substituents.

Molecular Formula

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O2_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate their activity, leading to diverse biological effects. The specific pathways and molecular targets involved may vary depending on the application context.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For instance, it has been shown to arrest the cell cycle at the G0/G1 phase in SW480 colon cancer cells, significantly increasing the percentage of cells in this phase after treatment .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects, although specific studies are needed to confirm this.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where enzyme modulation is beneficial.

Anticancer Activity

A study conducted on various cancer cell lines highlighted the selective cytotoxicity of this compound. It was observed that treatment with this compound resulted in:

  • Increased Apoptosis : A slight increase in late apoptosis was noted after 24 hours of treatment, indicating potential apoptotic mechanisms at play.
  • Cell Cycle Arrest : A significant increase in cells arrested in the G0/G1 phase was recorded, suggesting that the compound may hinder cellular proliferation by preventing progression through the cell cycle .

Interaction with Biological Targets

The binding affinity of this compound with various enzymes has been a focus of research. Studies indicate that it can effectively modulate enzyme activity, which is crucial for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameUnique FeaturesBiological Activity
This compoundMethoxy groups enhance solubilityPotential anticancer and anti-inflammatory activities
N,N'-diphenylpropanediamideLacks methoxy substituentsDifferent solubility; less bioactive
N,N'-bis(2-methoxyphenyl)propanediamideMethoxy groups at different positionsVaried reactivity; potential for different biological effects
N,N'-bis(4-chlorophenyl)propanediamideChlorine substituent influences activityPotentially different interactions with biological targets

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer research. Its ability to interact with key biological targets positions it as a candidate for further exploration in drug development. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action pathways.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure-activity relationships to optimize its pharmacological profile.

Properties

IUPAC Name

N,N'-bis(4-methoxyphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFNNYTRUIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280514
Record name N,N'-bis(4-methoxyphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15589-58-9
Record name p-Malonanisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-bis(4-methoxyphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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